Cas no 1779857-21-4 (5-bromo-3-methylbenzene-1,2-diol)

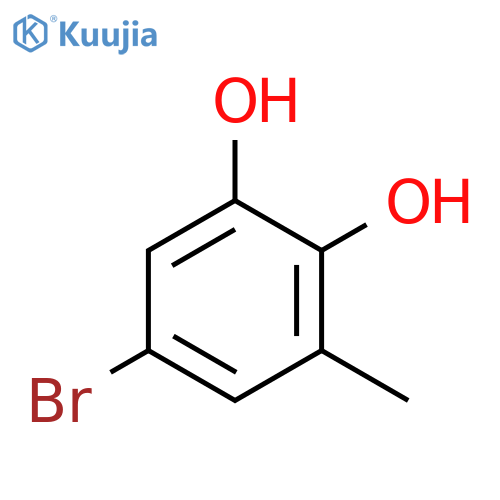

1779857-21-4 structure

商品名:5-bromo-3-methylbenzene-1,2-diol

5-bromo-3-methylbenzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-methylbenzene-1,2-diol

- 1,2-Benzenediol, 5-bromo-3-methyl-

- SCHEMBL12189844

- 1779857-21-4

- EN300-1599492

-

- インチ: 1S/C7H7BrO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3

- InChIKey: ROXFBDBDSYXFEN-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC(Br)=CC(C)=C1O

計算された属性

- せいみつぶんしりょう: 201.96294g/mol

- どういたいしつりょう: 201.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.709±0.06 g/cm3(Predicted)

- ふってん: 290.0±35.0 °C(Predicted)

- 酸性度係数(pKa): 8.95±0.15(Predicted)

5-bromo-3-methylbenzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1599492-10.0g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 10g |

$3622.0 | 2023-05-25 | |

| Enamine | EN300-1599492-0.25g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 0.25g |

$418.0 | 2023-05-25 | |

| Enamine | EN300-1599492-0.05g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 0.05g |

$197.0 | 2023-05-25 | |

| Enamine | EN300-1599492-0.5g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 0.5g |

$656.0 | 2023-05-25 | |

| Enamine | EN300-1599492-0.1g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 0.1g |

$293.0 | 2023-05-25 | |

| Enamine | EN300-1599492-2.5g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 2.5g |

$1650.0 | 2023-05-25 | |

| Enamine | EN300-1599492-50mg |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95.0% | 50mg |

$197.0 | 2023-09-23 | |

| 1PlusChem | 1P0285LO-2.5g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 2.5g |

$2102.00 | 2024-06-19 | |

| Enamine | EN300-1599492-250mg |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95.0% | 250mg |

$418.0 | 2023-09-23 | |

| Aaron | AR0285U0-1g |

5-bromo-3-methylbenzene-1,2-diol |

1779857-21-4 | 95% | 1g |

$1183.00 | 2025-02-15 |

5-bromo-3-methylbenzene-1,2-diol 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1779857-21-4 (5-bromo-3-methylbenzene-1,2-diol) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量